[3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone: is a complex organic compound featuring a tetrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with an appropriate aniline derivative under acidic conditions.
Coupling with Piperazine: The tetrazole derivative is then coupled with 4-(pyridin-2-yl)piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, the compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The tetrazole and piperazine rings play a crucial role in this binding process, interacting with the active sites of the target molecules. This interaction can inhibit or modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- [3-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]ethanone
- [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-3-yl)piperazin-1-yl]methanone
Uniqueness: The presence of the methyl group on the tetrazole ring and the specific positioning of the piperazine ring make [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone unique. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[3-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-6-4-5-15(13-16)18(26)24-11-9-23(10-12-24)17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3 |
InChI Key |
OHUMAGMCSXTMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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